![molecular formula C25H17F3N4OS B10952282 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10952282.png)
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a benzothiazole ring, a biphenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(phenylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-4-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific structural features, such as the presence of a biphenyl group and a trifluoromethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H17F3N4OS |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylphenyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H17F3N4OS/c1-15(29-18-12-6-5-11-17(18)16-9-3-2-4-10-16)21-22(25(26,27)28)31-32(23(21)33)24-30-19-13-7-8-14-20(19)34-24/h2-14,31H,1H3 |
InChI Key |
ZXLIVWOKAYMWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1C2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F |
Origin of Product |
United States |
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